Ethyl 5-(3-quinolyl)-2-furoate
Overview
Description
Quinoline and its derivatives are important heterocycles in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
Quinoline-based heterocyclic compounds have been synthesized using microwave-assisted techniques. This technique has gained popularity over nonconventional techniques for the rapid synthesis of products .Molecular Structure Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts and is widely recognized as 1-aza-naphthalene or benzo [b]pyridine .Chemical Reactions Analysis
The electrodeposition process of metals and their alloys is widely used in various industries. This process is based on the mass transport of the solvated ion from the interior of the electrolyte solution toward the cathode .Physical and Chemical Properties Analysis
Quinazolinone and quinazoline derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 5-(3-quinolyl)-2-furoate and its derivatives have been a subject of interest in synthetic chemistry for their potential use in various reactions. For instance, they have been used in the synthesis of glycosidase inhibitory activities, demonstrating potential as selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas et al., 2003). Furthermore, derivatives of ethyl 2-furoate have been utilized in the preparation of copolyesters containing both terephthalate and furoate units, indicating its applicability in polymer chemistry (Abid et al., 2008).
In other studies, the chemical reactivity of ethyl 2-furoate derivatives has been explored for the synthesis of 5-acetyl derivatives and 3-(2-furyl)acrylates, showcasing the versatility of these compounds in chemical synthesis (Kuticheva et al., 2015). The potential of these derivatives has been further demonstrated in the palladium-catalysed direct arylation of heteroaromatics, a process that benefits from the blocking groups of esters at specific positions of the molecule (Fu et al., 2012).
Photovoltaic and Organic Electronics
The derivatives of this compound have also found applications in the field of photovoltaic and organic electronics. For instance, 4H-pyrano[3,2-c]quinoline derivatives have been studied for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Corrosion Inhibition
Additionally, ethyl 2-furoate derivatives have been identified as effective corrosion inhibitors for mild steel in acid mediums, a property that is of significant interest in material science and engineering (Khaled, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 5-quinolin-3-ylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEODRCHDMWSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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